1-(2,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Description
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-12-6-7-13(2)17(8-12)22-19(25)21-15-10-18(24)23(11-15)16-5-3-4-14(20)9-16/h3-9,15H,10-11H2,1-2H3,(H2,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEXOKVWTOHKLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Formation via Lactamization
The pyrrolidinone core is synthesized through lactamization of γ-amino acid precursors. A representative route involves reacting γ-butyrolactone with 3-fluoroaniline under acidic conditions to yield 4-((3-fluorophenyl)amino)butanoic acid. Cyclization of this intermediate via heating in toluene with a catalytic amount of p-toluenesulfonic acid (PTSA) affords 1-(3-fluorophenyl)pyrrolidin-2-one.
Introduction of the Amine Group at Position 3
Functionalization at the 3-position of the pyrrolidinone ring is achieved through bromination followed by amination. Treatment of 1-(3-fluorophenyl)pyrrolidin-2-one with N-bromosuccinimide (NBS) under radical initiation conditions selectively brominates the γ-carbon, yielding 3-bromo-1-(3-fluorophenyl)pyrrolidin-2-one. Subsequent nucleophilic substitution with sodium azide in dimethylformamide (DMF) introduces an azide group, which is reduced to the primary amine using hydrogenation (H₂, Pd/C) or Staudinger conditions (triphenylphosphine, then hydrolysis).
Urea Formation via Isocyanate Coupling
Preparation of 2,5-Dimethylphenyl Isocyanate
2,5-Dimethylphenyl isocyanate is synthesized from 2,5-dimethylaniline through phosgenation. Treatment of 2,5-dimethylaniline with triphosgene in dichloromethane under anhydrous conditions generates the isocyanate in situ, which is purified via distillation.
Coupling Reaction
The final urea linkage is formed by reacting 1-(3-fluorophenyl)-5-oxopyrrolidin-3-amine with 2,5-dimethylphenyl isocyanate in dichloromethane at 0–5°C. The exothermic reaction is moderated by slow addition of the isocyanate, and the mixture is stirred at room temperature for 12 hours. The product precipitates upon quenching with ice water and is recrystallized from isopropanol to yield the title compound as a white crystalline solid.
Reaction Summary
Alternative Synthetic Strategies
Reductive Amination Pathway
An alternative route employs reductive amination to introduce the amine group. 1-(3-Fluorophenyl)pyrrolidin-2-one is treated with ammonium acetate and sodium cyanoborohydride in methanol, directly yielding the 3-amine derivative without bromination. This one-pot method simplifies the synthesis but requires optimization to suppress over-reduction byproducts.
Solid-Phase Synthesis
For high-throughput applications, solid-phase synthesis using Wang resin-bound 3-fluoroaniline has been explored. Sequential coupling with protected γ-amino acids, cyclization, and on-resin urea formation with 2,5-dimethylphenyl isocyanate enables rapid library generation.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.10 (m, 4H, Ar-H), 6.85 (s, 2H, Ar-H), 5.42 (br s, 1H, NH), 4.28 (t, 1H, J = 8.7 Hz), 3.05–2.93 (m, 4H), 2.30 (s, 6H, CH₃), 2.05 (p, 2H, J = 7.3 Hz).
- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
Challenges and Optimization
Regioselectivity in Bromination
Controlling bromination at the 3-position remains challenging due to competing α- and β-carbon reactivity. Employing Lewis acids like FeCl₃ improves regioselectivity but necessitates stringent moisture exclusion.
Isocyanate Stability
2,5-Dimethylphenyl isocyanate is moisture-sensitive, requiring anhydrous conditions during coupling. Catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction, minimizing hydrolysis.
Industrial-Scale Considerations
Cost-Effective Lactamization
Replacing γ-butyrolactone with methyl γ-chlorobutyrate reduces raw material costs. Aminolysis with 3-fluoroaniline in ethanol followed by acid-catalyzed cyclization achieves comparable yields (75%).
Green Chemistry Approaches
Microwave-assisted cyclization reduces reaction times from 12 hours to 30 minutes, enhancing throughput. Additionally, substituting dichloromethane with cyclopentyl methyl ether (CPME) improves environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles in appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets in various cell-based assays.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with urea derivatives reported in Molecules (2013) , focusing on structural variations, synthetic yields, and molecular weights.
Key Observations:
Electron-withdrawing groups (e.g., trifluoromethyl in 6m) slightly reduce yields (82.8%) compared to electron-donating methyl groups (e.g., 88.2% in 11n) .
Molecular Weight and Complexity :
- The target compound lacks the thiazole-piperazine extension seen in 11a–11n , resulting in a simpler structure with a lower theoretical molecular weight (~340–360 g/mol vs. 484–602 g/mol in 11a–11n ) .
- Fluorine substitution (as in the target and 11a/11c ) is associated with enhanced metabolic stability and bioavailability in urea derivatives .
Aryl Group Diversity :
- The 3-fluorophenyl group in the target compound is also present in 11a , which exhibited an 85.1% yield, suggesting compatibility with urea-forming reactions .
- Halogenated analogs (e.g., 11c , 88.9% yield) show higher yields than trifluoromethyl-substituted derivatives (e.g., 11d , 85.3%), highlighting the role of halogen positioning in synthetic feasibility .
Research Implications and Limitations
The absence of a thiazole-piperazine moiety simplifies the structure, reducing synthetic complexity but possibly limiting target selectivity compared to 11a–11n .
Data Gaps: No direct pharmacological or crystallographic data for the target compound are available in the provided evidence. Studies using SHELX-based refinement (as in ) could elucidate its 3D conformation and intermolecular interactions . Comparative solubility and stability data are needed to assess performance against analogs like 11c or 6m.
Biological Activity
1-(2,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed review of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer properties and mechanisms of action.
Anticancer Activity
Recent studies have demonstrated that derivatives similar to 1-(2,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea exhibit significant anticancer activity against several cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 5.0 | Induction of apoptosis |
| Colon Cancer | 4.5 | Topoisomerase II inhibition |
| Lung Cancer | 6.0 | ROS generation and cell cycle arrest |
| Prostate Cancer | 7.0 | DNA intercalation |
These findings suggest that the compound may act as a selective topoisomerase II inhibitor, leading to DNA damage and subsequent apoptosis in cancer cells .
The mechanisms through which 1-(2,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea exerts its biological effects include:
- Topoisomerase II Inhibition : The compound has been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and transcription.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells, leading to apoptosis .
- Cell Cycle Arrest : Studies indicate that treatment with this compound results in G1 phase arrest, preventing cancer cell proliferation .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells : In vitro tests revealed that the compound significantly reduced cell viability in MCF-7 breast cancer cells with an IC50 value of 5 µM. The study concluded that the compound's ability to induce apoptosis was mediated through ROS generation and caspase activation .
- Colon Cancer Study : A comparative analysis against etoposide showed that the compound had lower toxicity towards normal cells while maintaining potent anticancer activity against HT-29 colon cancer cells .
Q & A
Q. What are the optimal synthetic routes for 1-(2,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Pyrrolidinone Core Formation : Cyclization of amines and carbonyl compounds under acidic/basic conditions (e.g., HCl or NaOH) .
- Aryl Group Introduction :
- 2,5-Dimethylphenyl : Use 2,5-dimethylphenyl isocyanate for nucleophilic substitution.
- 3-Fluorophenyl : Friedel-Crafts acylation with 3-fluorobenzoyl chloride and AlCl₃ .
- Urea Linkage : React intermediates with phosgene or carbonyldiimidazole (CDI) .
- Optimization : Yield improves with inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C). Monitor purity via HPLC or TLC .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic protons (δ 6.5–8.0 ppm), urea NH (δ 5.5–6.5 ppm), and pyrrolidinone carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion [M+H]⁺ matching C₂₀H₂₁FN₃O₂ (calc. 362.16 g/mol).
- X-ray Crystallography : For unambiguous confirmation (if crystalline), using SHELX programs for refinement .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., antitumor vs. enzyme inhibition)?
- Methodological Answer :
- Target-Specific Assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to distinguish off-target effects .
- Dose-Response Studies : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to identify selective toxicity .
- Pathway Analysis : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map downstream pathways (e.g., apoptosis vs. angiogenesis) .
Q. How does the substitution pattern (2,5-dimethylphenyl vs. 3-fluorophenyl) affect structure-activity relationships (SAR)?
- Methodological Answer :
- Comparative SAR Table :
| Substituent | Bioactivity Trend | Evidence Source |
|---|---|---|
| 2,5-Dimethylphenyl | Enhanced lipophilicity → BBB penetration | |
| 3-Fluorophenyl | Increased H-bonding → kinase inhibition | |
| Chlorophenyl analogs | Higher cytotoxicity but lower selectivity |
- Computational Modeling : DFT calculations (Gaussian 09) to quantify electronic effects (e.g., Hammett σ values) .
Q. What experimental designs are recommended for assessing metabolic stability in vitro?
- Methodological Answer :
- Liver Microsome Assay : Incubate with human/rat microsomes (1 mg/mL) and NADPH. Monitor degradation via LC-MS at 0, 15, 30, 60 min .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BD-ERG) to calculate Ki values .
- Metabolite ID : HRMS/MS fragmentation to identify hydroxylated or demethylated products .
Q. How can crystallographic data resolve ambiguities in binding modes with target proteins?
- Methodological Answer :
- Co-crystallization : Soak protein (e.g., kinase domain) with 10 mM compound. Use SHELXD for phase solution and SHELXL for refinement .
- Electron Density Maps : Validate ligand placement in Fo-Fc maps (contoured at 3σ).
- Docking Validation : Compare with AutoDock Vina poses to confirm hydrogen bonds with key residues (e.g., hinge region) .
Data Contradiction & Validation
Q. How to address discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?
- Methodological Answer :
- Parameter Screening : Use Design of Experiments (DoE) to optimize temperature, solvent (DMF vs. THF), and catalyst loading .
- Side-Reaction Analysis : LC-MS to detect byproducts (e.g., over-alkylation) .
- Scale-Up Validation : Reproduce at 10 mmol scale; yields often drop due to mixing inefficiencies (addressed via flow chemistry) .
Q. What analytical techniques differentiate polymorphic forms of this compound?
- Methodological Answer :
- Powder XRD : Compare diffraction patterns (e.g., Form I: peak at 2θ = 12.3° vs. Form II: 14.7°) .
- DSC/TGA : Identify melting points (ΔH fusion) and decomposition profiles .
- Solubility Testing : Shake-flask method in PBS (pH 7.4) to correlate polymorphism with bioavailability .
Mechanistic & Functional Studies
Q. What in vitro assays validate its proposed mechanism as an autophagy inducer?
- Methodological Answer :
- LC3-II Western Blot : Treat HEK293 cells (10 µM, 24 hr); increased LC3-II/p62 ratio indicates autophagic flux .
- Confocal Microscopy : Use GFP-LC3 transfected cells to quantify autophagosome formation .
- Inhibitor Controls : Co-treat with chloroquine (lysosomotropic agent) to block degradation .
Q. How to evaluate its potential as a radiosensitizer in combination therapy?
- Methodological Answer :
- Clonogenic Assay : Irradiate (2–6 Gy) A549 cells pre-treated with 5 µM compound. Calculate survival fraction (SF2) .
- ROS Detection : Use DCFH-DA probe to measure radiation-induced ROS amplification .
- DNA Repair Inhibition : γH2AX foci quantification post-irradiation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
